Unii-tsa990HP1K

Vue d'ensemble

Description

- LY-517717 est un inhibiteur puissant et actif par voie orale du facteur Xa (FXa). Il présente une activité antithrombotique et anticoagulante.

- Plus précisément, LY-517717 a le potentiel de recherche lié à la thromboembolie veineuse (TEV) après des interventions chirurgicales de remplacement de la hanche ou du genou .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour la préparation de LY-517717 ne sont pas facilement disponibles dans les sources auxquelles j'ai accès.

- Il est intéressant de noter que les méthodes de production industrielle impliquent probablement une optimisation en termes de rendement, d'évolutivité et de rentabilité.

Analyse Des Réactions Chimiques

- LY-517717 peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et conditions courants utilisés dans ces réactions dépendraient de la voie de synthèse spécifique, que je ne peux malheureusement pas fournir pour le moment.

- Les principaux produits formés à partir de ces réactions varient également en fonction du type de réaction.

Applications de la recherche scientifique

- LY-517717 a des applications potentielles dans divers domaines :

Médecine : En tant qu'anticoagulant, il pourrait être utilisé pour prévenir les caillots sanguins après des interventions chirurgicales de remplacement articulaire.

Chimie et biologie : Les chercheurs peuvent étudier ses interactions avec le FXa et explorer ses effets sur les voies de coagulation.

Industrie : Les applications industrielles pourraient impliquer le développement de médicaments ou d'autres interventions thérapeutiques.

Mécanisme d'action

- LY-517717 exerce ses effets en inhibant le facteur Xa, une enzyme clé de la cascade de coagulation.

- En bloquant le facteur Xa, il interfère avec la conversion de la prothrombine en thrombine, empêchant ainsi la formation de caillots.

Applications De Recherche Scientifique

- LY-517717 has potential applications in various fields:

Medicine: As an anticoagulant, it could be used to prevent blood clots after joint replacement surgeries.

Chemistry and Biology: Researchers may study its interactions with FXa and explore its effects on coagulation pathways.

Industry: Industrial applications might involve drug development or other therapeutic interventions.

Mécanisme D'action

- LY-517717 exerts its effects by inhibiting factor Xa, a key enzyme in the coagulation cascade.

- By blocking factor Xa, it interferes with the conversion of prothrombin to thrombin, ultimately preventing clot formation.

Comparaison Avec Des Composés Similaires

- Bien que je n'aie pas de liste directe de composés similaires, la particularité de LY-517717 réside dans sa biodisponibilité orale, sa puissance et son ciblage spécifique du facteur Xa.

N'oubliez pas que LY-517717 est principalement étudié pour ses propriétés anticoagulantes, en particulier dans le contexte de la thromboprophylaxie post-chirurgicale. Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser

Activité Biologique

The compound UNII-TSa990HP1K, also known as Lysinonorleucine, is a derivative of lysine and hydroxylysine. It has garnered attention in the fields of biochemistry and molecular biology due to its role in collagen and elastin cross-linking, which is crucial for maintaining the structural integrity of connective tissues. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in research and medicine.

Target of Action

Lysinonorleucine is primarily involved in the cross-linking of collagen and elastin fibers, which are essential components of connective tissues. This cross-linking enhances the mechanical properties of these proteins, contributing to tissue stability and resilience.

Mode of Action

As a derivative of lysine, Lysinonorleucine may influence various biochemical pathways similar to those affected by lysine itself. It is believed to interact with enzymes and proteins, potentially modulating their activity and affecting gene expression related to cell growth and metabolism.

Biochemical Pathways

Lysinonorleucine plays a significant role in protein synthesis and serves as a precursor for several important molecules. It is involved in the synthesis of carnitine, which is essential for energy metabolism.

Cellular Effects

While the cellular effects of Lysinonorleucine are not extensively studied, its structural similarity to lysine suggests it may participate in cell signaling pathways and influence cellular metabolism. Research indicates that lysine derivatives can affect gene expression and enzyme activity, suggesting potential roles for Lysinonorleucine in these processes.

Case Studies

-

Connective Tissue Disorders

Research has shown that altered levels of Lysinonorleucine may be linked to various connective tissue disorders. For instance, higher levels have been observed in keratoconus patients compared to healthy individuals, indicating potential defects in cross-linking mechanisms . -

Aortic Aneurysms

In studies involving copper-deficient pigs, decreased levels of Lysinonorleucine were associated with aortic aneurysms. This highlights the importance of this compound in maintaining the structural integrity of the aorta .

Pharmacokinetics

The pharmacokinetic profile of Lysinonorleucine suggests that its bioavailability may be influenced by various factors such as acetylation, which can alter its uptake into cells. Further studies are needed to fully understand how these factors impact its biological activity .

Applications

Lysinonorleucine has several applications across different fields:

- Chemistry : Used as a biomarker for protein oxidation and cross-linking events.

- Biology : Investigated for its role in studying collagen and elastin integrity.

- Medicine : Potentially useful in developing therapies for aging-related conditions and fibrosis.

- Industry : Employed in producing biomaterials due to its mechanical property-enhancing capabilities .

Propriétés

IUPAC Name |

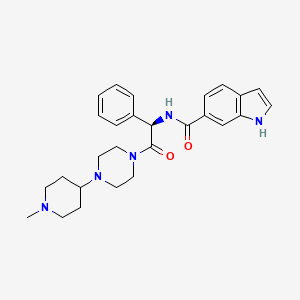

N-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNKVNDKAOGAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953385 | |

| Record name | N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313489-71-3 | |

| Record name | N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.